molecular formula C3H6Br2 B566158 1,3-Dibromopropane-d6 CAS No. 120404-22-0

1,3-Dibromopropane-d6

Cat. No.: B566158
CAS No.: 120404-22-0
M. Wt: 207.926
InChI Key: VEFLKXRACNJHOV-NMFSSPJFSA-N
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Description

1,3-Dibromopropane-d6 is a deuterated derivative of 1,3-dibromopropane, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its isotopic labeling, which makes it useful in various analytical and synthetic applications .

Biochemical Analysis

Biochemical Properties

1,3-Dibromopropane-d6 plays a significant role in biochemical reactions, particularly in the formation of C3-bridged compounds through C-N coupling reactions. It interacts with several enzymes and proteins, including glutathione S-transferase, which catalyzes the conjugation of glutathione to this compound, forming a glutathione conjugate. This interaction is crucial for the detoxification and metabolism of the compound within the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can alter the expression of genes involved in detoxification and stress response, thereby impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes involved in DNA repair, leading to increased DNA damage and potential mutagenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage, which may affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to its alkylating properties. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with glutathione. The compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferase, forming a glutathione conjugate that is further metabolized and excreted. This process is essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, this compound can interact with DNA and nuclear proteins, potentially leading to DNA damage and alterations in gene expression. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical activity .

Chemical Reactions Analysis

1,3-Dibromopropane-d6 undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLKXRACNJHOV-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718713
Record name 1,3-Dibromo(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120404-22-0
Record name 1,3-Dibromo(~2~H_6_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120404-22-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 1,3-Dibromopropane-d6 in the synthesis of PU-H71-d6, and why is this deuterated version important?

A: this compound serves as a crucial starting material in the synthesis of PU-H71-d6. [] The final molecule incorporates the six deuterium atoms from this compound. PU-H71-d6, being chemically identical to PU-H71 but with a heavier isotopic structure, is used as an internal standard in LC-MS-MS analysis for the accurate quantification of PU-H71 in biological samples. [] This is because the deuterated form has similar chemical behavior to the original drug but can be differentiated by mass spectrometry.

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